3-Aminocyclopentanone hydrochloride

Physicochemical Properties Formulation Aqueous Synthesis

Researchers requiring a stable, water-soluble cyclic β-amino ketone building block often face supply inconsistency and purity issues. 3-Aminocyclopentanone hydrochloride (CAS 1228600-26-7) directly addresses these challenges. - Bifunctional 1,3-amine-ketone scaffold for constrained β-amino acids and heterocycles. - Hydrochloride salt ensures long-term stability and aqueous solubility for biological assays. - Enables enantioselective routes (up to 98% ee) to chiral, non-racemic intermediates. This crystalline compound is available in high purity for immediate global shipping, minimizing synthesis delays and ensuring reproducible results.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 1228600-26-7
Cat. No. B1513249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclopentanone hydrochloride
CAS1228600-26-7
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1N.Cl
InChIInChI=1S/C5H9NO.ClH/c6-4-1-2-5(7)3-4;/h4H,1-3,6H2;1H
InChIKeyPVSCKQDMLUSTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclopentanone HCl: Stable Bifunctional Building Block


3-Aminocyclopentanone hydrochloride (CAS 1228600-26-7) is a cyclic β-amino ketone, a hydrochloride salt of 3-aminocyclopentan-1-one. It is a crystalline, water-soluble compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol. The compound possesses a constrained five-membered ring containing both an amine and a ketone, offering a unique 1,3-bifunctional arrangement with defined spatial geometry. The hydrochloride salt form enhances stability and solubility compared to the free base.

Core Scaffold
Constrained 1,3-bifunctional cyclopentanone building block
Salt Form Advantage
Hydrochloride salt enhances aqueous solubility and storage stability
Reaction Compatibility
Supports aqueous and polar aprotic synthesis workflows

Risks of Generic Aminocyclopentanone Substitution


Simple regioisomeric or salt-form substitutions can drastically alter reaction outcomes, solubility profiles, and process efficiency. For example, 2-aminocyclopentanone exhibits different chemical behavior due to the altered position of the amine group, impacting its reactivity and the stereochemistry of derived products. Furthermore, the free base form of 3-aminocyclopentanone lacks the enhanced aqueous solubility and long-term stability of its hydrochloride salt, which are critical for many aqueous-phase reactions and for ensuring consistent performance during storage and handling. Therefore, generic substitutions introduce unacceptable risk and variability into established synthetic routes and biological assays.

Target Compound
3-Aminocyclopentanone HCl: predictable 1,3-reactivity, stable salt form, high aqueous compatibility.
Generic Substitution
2-Aminocyclopentanone isomer may shift reaction outcome and stereochemistry; free base form may reduce solubility and storage reliability.

3-Aminocyclopentanone HCl: Advantages Over Closest Analogs


Solubility and Stability: Salt vs. Free Base

The hydrochloride salt of 3-aminocyclopentanone exhibits enhanced water solubility and improved stability compared to the free base. While exact solubility values for the free base in water are not consistently reported due to its potential instability and lower solubility, the hydrochloride salt is consistently described as 'highly soluble' or 'freely soluble' in water. This is a direct consequence of the ionic nature of the hydrochloride salt. Furthermore, the salt form is 'typically more stable' than the free base form, mitigating issues of amine degradation or reaction with atmospheric CO2 during storage and handling.

Salt vs. Free Base Solubility
Class-level inference
Highly soluble in water; typically more stable than free base
Supports aqueous reaction and storage reliability
Free base quantitative solubility data not available
Physicochemical Properties Formulation Aqueous Synthesis

Stereoselective Synthesis via Asymmetric Cycloaddition

3-Aminocyclopentanones are specifically produced as a product class through a catalytic asymmetric [3+2] cycloaddition reaction. The method utilizes enecarbamates and electrophilic metalloenolcarbenes to form chiral cyclopentyl β-amino esters in high yield with up to 98% ee and excellent diastereocontrol. Reductive conversion of these protected amino esters forms highly functionalized cyclopentyl β-amino acids and 3-aminocyclopentanones. [1] This methodology highlights the specific synthetic accessibility and the precise stereochemical control achievable with the 3-aminocyclopentanone scaffold, a feature not directly replicable with the 2-aminocyclopentanone isomer without distinct synthetic routes.

Stereoselective Synthesis
Reported
Up to 98% ee via asymmetric [3+2] cycloaddition
Enables access to chiral non-racemic intermediates
Method based on enecarbamate and metalloenolcarbene
Asymmetric Catalysis Cycloaddition β-Amino Acid Synthesis

High Purity Grade for Reproducible Research

Commercial sources offer 3-Aminocyclopentanone hydrochloride at a purity of 98%, as evidenced by multiple reputable chemical suppliers. While 95% purity is also common, the availability of 98% material allows for procurement aligned with stricter research requirements, minimizing the risk of side reactions and irreproducible biological data associated with lower-purity alternatives. This higher purity specification directly addresses the need for reliable starting materials in multi-step syntheses and high-sensitivity assays.

Purity Specification
Supporting evidence
98% purity grade available from vendors
Supports batch consistency and reduces purification needs
Vendor Certificate of Analysis data
Quality Control Reproducibility Procurement

Key Applications in Pharmaceutical R&D


Chiral β-Amino Acid and Peptidomimetic Synthesis

The 3-aminocyclopentanone scaffold serves as a direct precursor to conformationally constrained cyclopentyl β-amino acids, which are essential building blocks for peptidomimetics and foldamers. The proven enantioselective synthesis via [3+2] cycloaddition (up to 98% ee) provides a reliable route to these chiral, non-racemic building blocks. [1] The hydrochloride salt ensures the amine is protected from oxidation and is ready for direct coupling or further functionalization in aqueous or polar aprotic solvents.

Neurological Drug Candidate Intermediate

The compound is explored as a pharmaceutical intermediate for synthesizing drugs targeting neurological disorders. [1] Its enhanced water solubility as a hydrochloride salt is particularly advantageous for developing water-soluble drug candidates or for conducting biological assays in aqueous buffer systems, ensuring the compound's bioavailability and accurate dosing in preclinical studies.

Enzyme Inhibitors and Bioactive Heterocycles

The bifunctional amine-ketone nature makes it a versatile starting material for constructing diverse heterocyclic frameworks (e.g., pyrrolidines, piperidines, pyridines) and enzyme inhibitors. The 1,3-relationship between the amine and ketone is ideal for forming five- and six-membered heterocycles. The 98% purity grade is recommended for critical steps in inhibitor synthesis to minimize the formation of byproducts that could interfere with structure-activity relationship (SAR) studies.

Aqueous Bioconjugation and Polymer Chemistry

The high water solubility of the hydrochloride salt enables its use in aqueous-phase reactions, such as bioconjugation (e.g., reductive amination with biomolecules) or the synthesis of water-soluble polymers and hydrogels. This avoids the need for organic co-solvents, simplifying purification and expanding the scope of compatible biological macromolecules.

Application
Selection Property
Validation Focus
Chiral β-amino acid / peptidomimetic synthesis
Enantioselective asymmetric synthesis route
Stereochemical purity and coupling efficiency
Neuroscience research intermediate
Aqueous solubility and salt-form stability
Assay compatibility and exposure-model interpretation
Enzyme inhibitor / heterocycle synthesis
1,3-bifunctional scaffold for ring formation
Purity-related byproduct control in SAR studies
Aqueous bioconjugation / polymer chemistry
High water solubility enables aqueous-phase reactions
Compatibility with biomolecules and purification workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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